molecular formula C20H22N4O3S B2576828 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034225-76-6

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2576828
M. Wt: 398.48
InChI Key: QUFDESWXWPXUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neutrophil Elastase Inhibition

N-((5-(1-Methyl-1H-Pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, as part of the compound AZD9668, has been identified as a novel oral inhibitor of neutrophil elastase. This enzyme plays a key role in respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease. AZD9668's interaction with neutrophil elastase is rapidly reversible and highly selective, distinguishing it from earlier inhibitors. It has shown effectiveness in reducing lung inflammation and associated structural and functional changes in diseases, as demonstrated through various in vitro and in vivo experiments (Stevens et al., 2011).

Synthesis and Antimicrobial Activity

The compound has been used in the synthesis of new heterocyclic compounds, demonstrating significant antimicrobial activity. For example, its reaction with various chemical agents leads to the formation of compounds like pyrazoles, isoxazoles, and pyrimidinethiones, which have been evaluated for their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Utility in Heterocyclic Synthesis

The compound has been integral in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives. These derivatives have various applications in medicinal chemistry, showcasing the compound's versatility in synthesizing novel heterocyclic structures (Hussein, Harb, & Mousa, 2008).

Photoluminescence in Iridium Complexes

It has also been used in the development of cationic bis-cyclometallated iridium(III) complexes, which exhibit green or blue photoluminescence. These complexes are potentially useful in light-emitting electrochemical cells, demonstrating the compound's application in materials science and engineering (Ertl et al., 2015).

Development of Serotonin Receptor Antagonists

Research has been conducted on derivatives of this compound as antagonists of serotonin 5-HT6 receptors. These antagonists have potential therapeutic significance for the treatment of central nervous system diseases, indicating the compound's role in developing new pharmacological agents (Ivashchenko et al., 2012).

Synthesis of Novel Sulfone Derivatives

The compound has been used in the synthesis of new sulfone derivatives with promising antimicrobial activities. These activities were found to be more significant in derivatives containing one sulfone group compared to those with two, highlighting its use in creating effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-24-19(9-10-23-24)17-11-16(12-21-14-17)13-22-20(25)8-5-15-3-6-18(7-4-15)28(2,26)27/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDESWXWPXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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